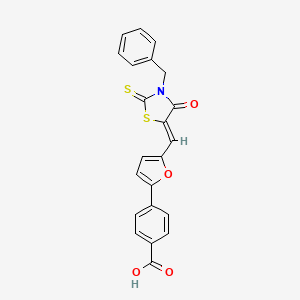

![molecular formula C25H29ClF2N4O5 B3182096 (E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[[5-methyl-6-(methylamino)pyridin-2-yl]methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B3182096.png)

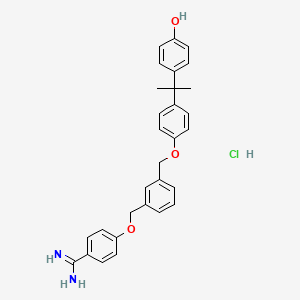

(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[[5-methyl-6-(methylamino)pyridin-2-yl]methylamino]methyl]piperidin-1-yl]methanone

Übersicht

Beschreibung

F 13714 (Fumarat) ist ein selektiver, partieller Agonist des 5-HT1A-Rezeptors. Es zeigt antidepressive Wirkungen bei einmaliger Verabreichung im Mausmodell der chronischen leichten Belastung . Diese Verbindung hat sich als vielversprechend erwiesen, um depressive Verhaltensweisen zu lindern, und wurde auf ihre potenziellen therapeutischen Anwendungen in verschiedenen Bereichen untersucht.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von F 13714 (Fumarat) umfasst mehrere Schritte, beginnend mit den entsprechenden Vorläufern. Die detaillierten Synthesewege und Reaktionsbedingungen sind in der Regel ein firmeninternes Geheimnis, das von den Herstellern gehalten wird.

Industrielle Produktionsmethoden

Die industrielle Produktion von F 13714 (Fumarat) umfasst die großtechnische chemische Synthese unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess beinhaltet die Verwendung von fortschrittlichen chemischen Reaktoren und Reinigungstechniken, um das Endprodukt in der gewünschten Form zu erhalten .

Chemische Reaktionsanalyse

Reaktionstypen

F 13714 (Fumarat) unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Die in diesen Reaktionen verwendeten häufigen Reagenzien und Bedingungen umfassen:

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: Wie Halogene oder Nukleophile unter geeigneten Bedingungen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation zur Bildung von oxidierten Derivaten führen, während die Reduktion zu reduzierten Derivaten von F 13714 (Fumarat) führen kann .

Wissenschaftliche Forschungsanwendungen

F 13714 (Fumarat) hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:

Chemie: Wird als Forschungswerkzeug verwendet, um den 5-HT1A-Rezeptor und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Neurotransmittersysteme.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Depressionen und Angststörungen.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Mittel eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von F 13714 (Fumarat) beinhaltet seine selektive Aktivierung des 5-HT1A-Rezeptors. Dieser Rezeptor ist ein Subtyp des Serotoninrezeptors, der eine entscheidende Rolle bei der Regulierung von Stimmung, Angst und anderen neurologischen Funktionen spielt. Durch die Bindung an diesen Rezeptor moduliert F 13714 (Fumarat) die mit Serotonin verbundenen Signalwege, was zu seinen antidepressiven und anxiolytischen Wirkungen führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of F 13714 (fumarate) involves several steps, starting from the appropriate precursors. The detailed synthetic route and reaction conditions are typically proprietary information held by the manufacturers.

Industrial Production Methods

Industrial production of F 13714 (fumarate) involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes the use of advanced chemical reactors and purification techniques to obtain the final product in its desired form .

Analyse Chemischer Reaktionen

Types of Reactions

F 13714 (fumarate) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

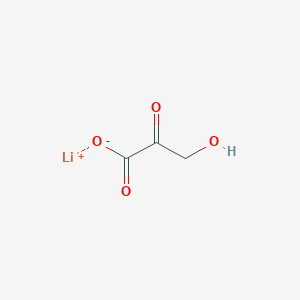

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced derivatives of F 13714 (fumarate) .

Wissenschaftliche Forschungsanwendungen

F 13714 (fumarate) has a wide range of scientific research applications, including:

Chemistry: Used as a research tool to study the 5-HT1A receptor and its role in various chemical processes.

Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter systems.

Medicine: Explored for its potential therapeutic effects in treating depression and anxiety disorders.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Wirkmechanismus

The mechanism of action of F 13714 (fumarate) involves its selective activation of the 5-HT1A receptor. This receptor is a subtype of the serotonin receptor, which plays a crucial role in regulating mood, anxiety, and other neurological functions. By binding to this receptor, F 13714 (fumarate) modulates the signaling pathways associated with serotonin, leading to its antidepressant and anxiolytic effects .

Vergleich Mit ähnlichen Verbindungen

F 13714 (Fumarat) ist einzigartig in seiner hohen Selektivität und Wirksamkeit für den 5-HT1A-Rezeptor im Vergleich zu anderen ähnlichen Verbindungen. Einige ähnliche Verbindungen sind:

Buspiron: Ein partieller Agonist des 5-HT1A-Rezeptors mit anxiolytischen Eigenschaften.

8-OH-DPAT: Ein vollständiger Agonist des 5-HT1A-Rezeptors, der in der Forschung verwendet wird, um die Serotoninfunktion zu untersuchen.

WAY-100635: Ein selektiver Antagonist des 5-HT1A-Rezeptors, der verwendet wird, um die Wirkungen von Agonisten zu blockieren.

F 13714 (Fumarat) zeichnet sich durch seine partiellen Agonismus aus, d. h. es aktiviert bestimmte Signalwege bevorzugt gegenüber anderen, was möglicherweise zu weniger Nebenwirkungen und verbesserten therapeutischen Ergebnissen führt .

Eigenschaften

IUPAC Name |

(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[[5-methyl-6-(methylamino)pyridin-2-yl]methylamino]methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClF2N4O.C4H4O4/c1-14-3-5-16(27-19(14)25-2)12-26-13-21(24)7-9-28(10-8-21)20(29)15-4-6-18(23)17(22)11-15;5-3(6)1-2-4(7)8/h3-6,11,26H,7-10,12-13H2,1-2H3,(H,25,27);1-2H,(H,5,6)(H,7,8)/b;2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZJWIYFEDQNBEU-WLHGVMLRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F)NC.C(=CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F)NC.C(=C/C(=O)O)\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29ClF2N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

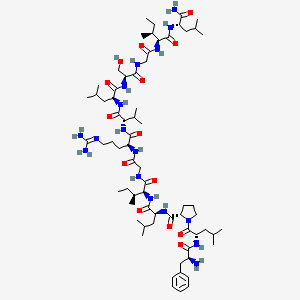

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2E)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-2-fluoroethoxy]-9H-carbazole](/img/structure/B3182015.png)

![[(2R)-2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B3182035.png)